An In-Depth Technical Guide to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Synthesis, Mechanisms, and Applications in Advanced Materials
An In-Depth Technical Guide to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate: Synthesis, Mechanisms, and Applications in Advanced Materials
This technical guide provides a comprehensive overview of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, a bifunctional organosilane adhesion promoter. We will delve into its chemical structure, synthesis, and the fundamental mechanisms that underpin its utility in enhancing the performance of advanced materials. While this guide focuses on the specified acrylate-based silane, it is important to note that a significant portion of the detailed experimental data and established protocols in the scientific literature pertains to its close structural analogue, 3-[Dimethoxy(methyl)silyl]propyl methacrylate. The principles and methodologies described herein are largely transferable due to the shared dimethoxy(methyl)silyl reactive group and the similar acrylic functionality.
Introduction to Bifunctional Silane Coupling Agents
Organofunctional silanes, such as 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, are a class of molecules that act as molecular bridges between inorganic substrates and organic polymers. Their unique chemical structure is characterized by two distinct reactive moieties:
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A hydrolyzable dimethoxy(methyl)silyl group: This inorganic-reactive group is capable of forming strong, covalent siloxane (Si-O-Si) bonds with the surfaces of inorganic materials like glass, silica, and metal oxides.
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A polymerizable prop-2-enoate (acrylate) group: This organic-reactive group can co-polymerize with a wide range of polymer resins through free-radical mechanisms, effectively grafting the polymer backbone to the inorganic surface.
This dual functionality allows for a significant improvement in the interfacial adhesion and, consequently, the overall mechanical and chemical properties of composite materials, adhesives, and coatings.
Chemical Structure and Properties
The chemical structure of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is central to its function. The propyl spacer links the inorganic-reactive silyl group to the organic-reactive acrylate group, providing the necessary flexibility for optimal surface interaction.
Chemical Structure:
Caption: Chemical structure of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate.
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| CAS Number | 13732-00-8 | [1] |
| Molecular Formula | C₉H₁₈O₄Si | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 65 °C | [2] |
| Refractive Index | 1.433 | [2] |
| Flash Point | 88 °C | [2] |
Synthesis of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate
The primary industrial synthesis route for this and similar alkoxysilanes is the hydrosilylation of an unsaturated ester with a hydridosilane. In this case, allyl acrylate is reacted with methyldimethoxysilane in the presence of a platinum catalyst.
Reaction Scheme:
Caption: Hydrosilylation of allyl acrylate with methyldimethoxysilane.
The reaction is typically carried out under an inert atmosphere to prevent side reactions. The choice of platinum catalyst (e.g., Speier's or Karstedt's catalyst) is critical for achieving high yields and selectivity for the desired γ-isomer.
Mechanism of Action as a Coupling Agent
The efficacy of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate as a coupling agent relies on a two-step reaction mechanism: hydrolysis and condensation to bind to the inorganic surface, followed by copolymerization with the organic matrix.
Hydrolysis and Condensation
In the presence of water, the methoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like silica or glass) to form stable, covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a polysiloxane network at the interface.
Mechanism Visualization:
Caption: Hydrolysis and condensation of the silane on an inorganic surface.
Copolymerization with Organic Matrix
The acrylate functional group of the silane, now anchored to the inorganic surface, can readily participate in free-radical polymerization with monomers of the organic matrix (e.g., acrylics, polyesters). This creates a covalent link between the polymer and the silane, completing the molecular bridge and ensuring a robust interface.
Applications and Experimental Protocols
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and its analogues are utilized in a variety of applications where enhanced adhesion and durability are required.
Surface Treatment of Fillers for Polymer Composites
Treating inorganic fillers (e.g., silica, glass fibers) with this silane prior to their incorporation into a polymer matrix significantly improves the mechanical properties of the resulting composite.
Experimental Protocol: Surface Treatment of Silica Filler
This protocol is adapted for 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate from established procedures for similar silanes.
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Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with a weak acid like acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups.
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Silane Addition: Add 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate to the ethanol/water solution to a final concentration of 1-2% by weight. Stir the solution for 15-30 minutes to allow for hydrolysis and the formation of silanols.
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Filler Treatment: Add the silica filler to the silane solution and stir for 30-60 minutes to ensure uniform coating.
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Washing: Decant the solution and wash the treated filler with ethanol to remove any unreacted silane.
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Drying and Curing: Dry the treated filler in an oven at 80-110°C for 1-2 hours. This step removes the solvent and promotes the condensation reaction between the silanol groups and the filler surface.
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Composite Fabrication: The surface-treated filler is now ready for incorporation into the desired polymer matrix (e.g., polystyrene, acrylic resin) using standard composite processing techniques like extrusion or injection molding.[3]
Workflow for Composite Fabrication:
Caption: Workflow for fabricating a polymer composite with silane-treated filler.
Expected Performance Improvements:
While specific data for the dimethoxy acrylate version is limited, studies on the similar 3-(trimethoxysilyl)propyl methacrylate have shown significant improvements in the mechanical properties of composites. For instance, in polystyrene composites reinforced with olive pomace flour, treatment with the silane resulted in:
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Increased Young's Modulus: The rigidity of the composite is enhanced due to the improved interfacial adhesion between the filler and the polymer matrix.[3]
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Improved Tensile Strength: The ability of the composite to withstand tensile stress is increased due to more efficient stress transfer from the matrix to the filler.[3]
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Enhanced Thermal Stability: The onset of thermal degradation of the composite is shifted to higher temperatures.[3]
Adhesion Promoter in Coatings and Adhesives
When used as an additive in coatings and adhesive formulations, 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate can improve adhesion to a variety of substrates, including glass, metals, and plastics.[2] It also enhances the durability and chemical resistance of the cured coating or adhesive.
Experimental Protocol: Methacrylate-Based Adhesive Formulation
This is a general protocol for a two-part methacrylate adhesive, where a silane like 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate could be incorporated as an adhesion promoter, typically in Part A.
Part A (Adhesive):
| Component | Function | Typical Weight % |
| Methyl Methacrylate (MMA) | Monomer | 40-60% |
| Toughening Agent (e.g., SAN copolymer) | Improves impact resistance | 10-20% |
| Impact Modifier (e.g., MBS copolymer) | Enhances toughness | 10-20% |
| 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate | Adhesion Promoter | 1-5% |
| Cure Inhibitor (e.g., BHT) | Prevents premature polymerization | 0.05-0.2% |
Part B (Activator):
| Component | Function | Typical Weight % |
| Methyl Methacrylate (MMA) | Monomer | 50-70% |
| Cure Accelerator (e.g., amine) | Initiates polymerization | 5-15% |
| Toughening/Impact Modifying Agents | As in Part A | 20-40% |
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Compounding: Each part is prepared by mixing the respective components until a homogeneous mixture is achieved.
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Application: Part A and Part B are mixed, typically in a 1:1 or 10:1 ratio, immediately before application to the substrates.
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Curing: The adhesive is allowed to cure at room temperature. The curing time will depend on the specific formulation.
Characterization
FT-IR Spectroscopy:
Key expected peaks include:
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C=O stretch (ester): ~1720-1740 cm⁻¹
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C=C stretch (acrylate): ~1635 cm⁻¹
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Si-O-C stretch: ~1080-1100 cm⁻¹
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C-H stretches (alkyl): ~2850-2960 cm⁻¹
The appearance of bands in the 1050-1100 cm⁻¹ region corresponding to Si-O-Si and Si-O-Substrate stretching after treatment of a filler would confirm the covalent bonding of the silane to the surface.[3]
¹H NMR Spectroscopy:
Expected chemical shifts (ppm):
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CH₂=CH- (acrylate vinyl protons): ~5.8-6.4 ppm
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-O-CH₂- (ester propyl group): ~4.1 ppm
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-Si-(OCH₃)₂: ~3.6 ppm
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-Si-CH₃: ~0.1 ppm
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Propyl chain protons: ~0.6-1.7 ppm
Safety and Handling
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is a combustible liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is a versatile and effective coupling agent that plays a crucial role in the formulation of high-performance composites, adhesives, and coatings. Its ability to form strong, durable bonds between dissimilar materials makes it an invaluable tool for researchers and professionals in the field of materials science and drug development. While much of the detailed literature focuses on its methacrylate analogue, the fundamental principles of its synthesis, reaction mechanisms, and application are directly transferable, providing a solid foundation for its use in innovative material design.
References
- Jessica Chemicals. (n.d.). 3-(dimethoxymethylsilyl)propyl Methacrylate.
- Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. (2019).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84485, 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]
- Chow, W. S., & Ishak, Z. A. M. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. Journal of Applied Polymer Science, 118(1), 218-228.
- Marciniec, B. (Ed.). (2020).
- β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2017). International Journal of Organic Chemistry, 7, 337-346.
- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2022).
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National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2014). Journal of Organometallic Chemistry, 751, 139-145.
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FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e)... (n.d.). ResearchGate. Retrieved from [Link]
- Mechanical, Antibacterial, and Physico-Chemical Properties of Three Different Polymer-Based Direct Restorative Materials: An In Vitro Study. (2023). Polymers, 15(13), 2841.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2021). Polymers, 13(11), 1735.
- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013). European Journal of Organic Chemistry, 2013(28), 6227-6235.
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Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. (n.d.). PrepChem.com. Retrieved from [Link]
- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM)
- Method for preparing 3-(methacryloxy)propyltrimethoxysilane. (2008). CN101121724A.
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National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Smith, B. C. (2023).
